5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amine
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Overview
Description
5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C9H8FN3S2 and a molecular weight of 241.31 g/mol This compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one sulfur atom
Preparation Methods
The synthesis of 5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thiadiazole ring is replaced by the 4-fluorobenzyl thiol.
N-Methylation: The final step involves the methylation of the nitrogen atom on the thiadiazole ring using methylating agents like methyl iodide or dimethyl sulfate under basic conditions
Chemical Reactions Analysis
5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols
Scientific Research Applications
5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell proliferation and survival, such as kinases and proteases.
Pathways: It interferes with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation and induction of cell death
Comparison with Similar Compounds
5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound has shown similar anticancer properties but differs in its chemical structure and specific activity.
2-(Benzylthio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole: This compound has similar antimicrobial properties but differs in its molecular weight and specific applications.
N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-3-phenylpropanamide: This compound has shown potential as an antimicrobial agent but differs in its chemical structure and specific activity.
Properties
Molecular Formula |
C10H10FN3S2 |
---|---|
Molecular Weight |
255.3 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H10FN3S2/c1-12-9-13-14-10(16-9)15-6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
FBVSLIFPYCGALY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)SCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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